

# Documented side effects of tadalafil in canine research models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **Tadalafil**

Cat. No.: **B1681874**

[Get Quote](#)

## Technical Support Center: Tadalafil in Canine Research Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the documented side effects of **tadalafil** in canine research models. The information is intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

**Q1:** What are the most commonly reported side effects of **tadalafil** in dogs during clinical research for pulmonary hypertension?

In a pilot study comparing **tadalafil** to sildenafil for the treatment of moderate to severe canine pulmonary hypertension, adverse events were observed in 5 out of an unspecified number of dogs receiving **tadalafil** at a dose of 2 mg/kg once daily.[\[1\]](#)[\[2\]](#) The reported side effects included:

- Transiently decreased appetite (n=4)
- Hindlimb weakness (n=1)
- Increased sexual behavior (n=1)

It is important to note that the decreased appetite and hindlimb weakness were thought to be due to hyperviscosity syndrome from polycythemia secondary to a right-to-left patent ductus arteriosus and resolved with therapeutic phlebotomy.[\[1\]](#) In another study, nausea was observed in one dog.[\[3\]](#) A separate case study reported weakness, tremor, and decreased appetite, which clinicians suspected was due to systemic hypotension, although this was not confirmed.[\[4\]](#)[\[5\]](#)

Q2: Are there any documented side effects from high-dose **tadalafil** administration in canine toxicity studies?

Yes, toxicity studies in dogs using high doses of **tadalafil** (several times the maximum recommended human dose) have reported the following adverse events:

- Disseminated arteritis
- Decreased neutrophils and platelets
- Inflammatory signs

These effects were reported to be reversible two weeks after discontinuing the treatment.[\[6\]](#)[\[7\]](#)

Q3: What is the overall incidence of adverse events observed in canine studies with **tadalafil**?

In a comparative study with sildenafil, a total of 33% (7 out of 21) of dogs experienced at least one adverse event.[\[1\]](#)[\[2\]](#)[\[8\]](#) Of these seven dogs, five were in the **tadalafil** group and two were in the sildenafil group.[\[1\]](#)[\[2\]](#)[\[8\]](#) However, there was no significant difference in the incidence of adverse events between the two treatment types.[\[1\]](#)[\[2\]](#)[\[8\]](#)

## Troubleshooting Guide

Problem: A canine subject is exhibiting decreased appetite after initiating **tadalafil** treatment.

- Possible Cause: As observed in clinical trials, transiently decreased appetite can be a side effect of **tadalafil**.[\[1\]](#) It could also be related to underlying conditions.
- Recommended Actions:
  - Monitor the subject's food intake and hydration status closely.

- Rule out other potential causes for the decreased appetite.
- If the condition persists or is severe, consider a dose reduction or temporary discontinuation of the drug under veterinary supervision.
- In the cited study, some instances of decreased appetite were linked to a secondary condition which was managed separately.[\[1\]](#)

Problem: A canine subject is showing signs of weakness or tremors.

- Possible Cause: Hindlimb weakness and tremors have been reported in at least one case study and were suspected to be linked to systemic hypotension.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Recommended Actions:
  - Monitor the subject's blood pressure to check for hypotension.
  - Ensure the subject is not dehydrated.
  - Evaluate for any other neurological or musculoskeletal abnormalities.
  - A dosage adjustment may be necessary.

## Quantitative Data Summary

Table 1: Incidence of Adverse Events in a Canine Study Comparing **Tadalafil** and Sildenafil

| Adverse Event                  | Tadalafil Group<br>(n=unknown) | Sildenafil Group<br>(n=unknown) | Total (N=21) |
|--------------------------------|--------------------------------|---------------------------------|--------------|
| Any Adverse Event              | 5                              | 2                               | 7 (33%)      |
| Transiently Decreased Appetite | 4                              | 0                               | 4            |
| Hindlimb Weakness              | 1                              | 0                               | 1            |
| Increased Sexual Behavior      | 1                              | 0                               | 1            |

Data from a pilot study on moderate to severe canine pulmonary hypertension.[1][2][8]

## Experimental Protocols

### Key Experiment: Clinical Trial of **Tadalafil** for Canine Pulmonary Hypertension

- Objective: To compare the efficacy and safety of **tadalafil** with sildenafil in dogs with moderate-to-severe pulmonary hypertension.[1]
- Methodology:
  - Animal Model: Client-owned dogs with naturally occurring moderate-to-severe pulmonary hypertension.[1]
  - Drug Administration: Dogs were randomly allocated to receive either sildenafil or **tadalafil** for two weeks. The **tadalafil** dosage was 2 mg/kg once daily.[1][2]
  - Monitoring: Dogs were assessed via echocardiography, activity monitors, and owner-reported outcomes for quality of life.[1] Adverse events were recorded throughout the study.[1]

## Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Tadalafil** as a PDE5 inhibitor.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a canine **tadalafil** study.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinical efficacy of tadalafil compared to sildenafil in treatment of moderate to severe canine pulmonary hypertension: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy of tadalafil compared to sildenafil in treatment of moderate to severe canine pulmonary hypertension: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oak.jejunu.ac.kr [oak.jejunu.ac.kr]
- 4. How I Treat: Pulmonary Hypertension - WSAVA2013 - VIN [vin.com]
- 5. dvm360.com [dvm360.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Documented side effects of tadalafil in canine research models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681874#documented-side-effects-of-tadalafil-in-canine-research-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)